2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
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Overview
Description
“2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole” is a chemical compound. It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of alkyl boronic esters is a method that has been used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular formula of “2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole” is C17H23N3O3S2. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of alkyl boronic esters is a method that has been used in the synthesis of such compounds .
Scientific Research Applications
- Researchers have explored the antitubercular potential of piperidine derivatives, including those containing the 1,3,4-thiadiazole moiety . The compound you mentioned could be investigated for its efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG).
Antitubercular Activity
Mechanism of Action
Target of Action
The compound contains a piperidine moiety, which is a common structural fragment in many pharmaceuticals . Piperidine derivatives have been found to interact with a wide range of biological targets, but without specific information on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can act as agonists or antagonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Piperidine derivatives can be involved in a variety of pathways depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of organoboron compounds, which are often used in the synthesis of pharmaceuticals, can be affected by exposure to air and moisture .
properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-3-16-18-19-17(24-16)13-9-11-20(12-10-13)25(21,22)15-7-5-14(6-8-15)23-4-2/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONZHJFWTXAIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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